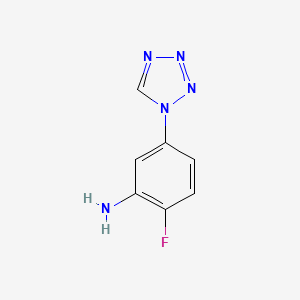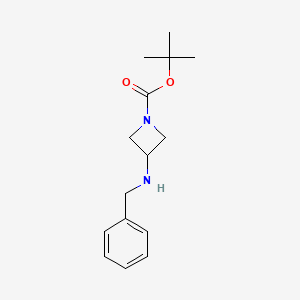
2-氟-5-(1H-四唑-1-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-5-(1H-tetrazol-1-yl)aniline is a chemical compound with the linear formula C7 H6 F N5 . It is used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-(1H-tetrazol-1-yl)aniline can be represented by the SMILES stringNC1=CC(N2N=NN=C2)=CC=C1F . The InChI code for this compound is 1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 . Physical And Chemical Properties Analysis
2-fluoro-5-(1H-tetrazol-1-yl)aniline is a solid at room temperature . Its molecular weight is 179.16 .科学研究应用
化学研究
“2-氟-5-(1H-四唑-1-基)苯胺”是一种独特的化合物,其分子式为C7H6FN5 . 它常用于化学研究,特别是在合成新化合物方面 .
蛋白质组学研究
这种化合物也用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 “2-氟-5-(1H-四唑-1-基)苯胺”可以用来研究蛋白质的相互作用和动力学 .
含能材料研究
四唑衍生物,如“2-氟-5-(1H-四唑-1-基)苯胺”,因其作为高性能含能材料的潜力而被研究 . 这些材料用于各种应用,包括推进剂、炸药和烟火 .
药物发现
含有四唑部分的化合物,例如“2-氟-5-(1H-四唑-1-基)苯胺”,常用于药物发现 . 它们可以作为羧酸基团的生物电子等排体,在开发新的药物方面很有用 .
抗菌活性
一些四唑化合物的尿素和硫脲衍生物显示出抗菌活性 . 因此,“2-氟-5-(1H-四唑-1-基)苯胺”有可能用于开发新的抗菌剂 .
生化分析
Biochemical Properties
2-fluoro-5-(1H-tetrazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity and affecting metabolic pathways .
Cellular Effects
The effects of 2-fluoro-5-(1H-tetrazol-1-yl)aniline on different cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, 2-fluoro-5-(1H-tetrazol-1-yl)aniline can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, 2-fluoro-5-(1H-tetrazol-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-fluoro-5-(1H-tetrazol-1-yl)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-fluoro-5-(1H-tetrazol-1-yl)aniline can change over time. The stability and degradation of this compound are important factors to consider. Over time, 2-fluoro-5-(1H-tetrazol-1-yl)aniline may degrade, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, even after its degradation .
Dosage Effects in Animal Models
The effects of 2-fluoro-5-(1H-tetrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic functions. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-fluoro-5-(1H-tetrazol-1-yl)aniline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of 2-fluoro-5-(1H-tetrazol-1-yl)aniline within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms of 2-fluoro-5-(1H-tetrazol-1-yl)aniline is essential for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of 2-fluoro-5-(1H-tetrazol-1-yl)aniline plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-fluoro-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUDDHHJYLWCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585903 |
Source


|
| Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924871-22-7 |
Source


|
| Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)